
An In-depth Technical Guide to
Leucopelargonidin: Physical and Chemical

Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Leucopelargonidin

Cat. No.: B191709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopelargonidin is a colorless, polyphenolic compound belonging to the

leucoanthocyanidin class of flavonoids.[1][2] As metabolic intermediates in the biosynthesis of

anthocyanins and proanthocyanidins (condensed tannins), leucopelargonidins are found in a

variety of plant tissues, including fruits, nuts, and bark such as in cashew (Anacardium

occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1][2] Structurally, it is a

flavan-3,4-diol, which serves as a precursor to both the colored pelargonidin anthocyanins and

the flavan-3-ol afzelechin. Its potent antioxidant properties and role as a key biosynthetic

precursor make it a compound of significant interest for research in phytochemistry, nutrition,

and drug development. This guide provides a detailed overview of its physical, chemical, and

biological properties, along with representative experimental protocols and pathway

visualizations.

Physical and Chemical Properties
The physical and chemical characteristics of leucopelargonidin are summarized below. It is

important to note that while some data is derived from experimental sources, many properties

are predicted through computational models due to the compound's nature as a metabolic

intermediate.
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Physical Properties
Quantitative physical data for leucopelargonidin are presented in Table 1. These values are

critical for understanding its behavior in various solvents and biological systems, guiding

extraction, purification, and formulation efforts.

Property Value Source(s)

Appearance Colorless compound [1]

Molecular Formula C₁₅H₁₄O₆ Alfa Chemistry, Biosynth

Molecular Weight 290.27 g/mol Biosynth

Predicted Boiling Point 595.2 °C at 760 mmHg Alfa Chemistry

Predicted Flash Point 313.8 °C Alfa Chemistry

Predicted Density 1.605 g/cm³ Alfa Chemistry

Predicted Water Solubility 1.84 g/L HMDB

General Solubility Slightly soluble in water [1][2]

Table 1: Summary of the Physical Properties of Leucopelargonidin.

Chemical Properties
Chemical identifiers and computed properties that define the structure and reactivity of

leucopelargonidin are listed in Table 2. These identifiers are essential for database searches

and regulatory documentation.
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Property Value / Identifier Source(s)

CAS Number 520-17-2 / 98919-66-5 Alfa Chemistry, Wikipedia

IUPAC Name

(2R,3S,4S)-2-(4-

Hydroxyphenyl)-3,4-dihydro-

2H-1-benzopyran-3,4,5,7-tetrol

Wikipedia

Synonyms

(+)-Leucopelargonidin, cis-3,4-

Leucopelargonidin, 3,4,4',5,7-

Flavanpentol

Wikipedia, Alfa Chemistry

InChI Key
FSVMLWOLZHGCQX-

SOUVJXGZSA-N
Alfa Chemistry

SMILES

c1cc(ccc1[C@@H]2--

INVALID-LINK--

O)O)O">C@HO)O

Wikipedia

Predicted pKa 9.08 (Strongest Acidic) HMDB

Predicted XLogP3-AA 0.7 PubChem

Hydrogen Bond Donors 5 PubChem

Hydrogen Bond Acceptors 6 PubChem

Table 2: Summary of Chemical Identifiers and Properties of Leucopelargonidin.

Spectral Data
Experimental spectral data for pure leucopelargonidin is not widely published. Table 3

provides expected spectral characteristics based on its chemical structure and data from

analogous flavonoid compounds. This information is crucial for its identification and

characterization via spectroscopic methods.
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Spectroscopy Expected Characteristics

UV-Visible

Expected λmax around 280 nm, characteristic of

the flavan backbone A-ring absorption, lacking

the extended conjugation seen in

anthocyanidins.

FT-IR (cm⁻¹)

Broad absorption ~3300-3500 (O-H stretching

from phenolic and alcohol groups); ~2850-2950

(C-H stretching); ~1600-1620 (aromatic C=C

stretching); ~1450-1510 (aromatic ring

vibrations); ~1050-1250 (C-O stretching of

alcohols and ether).

¹H-NMR (ppm)

Aromatic Region (δ 6.0-7.5): Signals

corresponding to protons on the A- and B-rings.

The A-ring protons would appear as

metacoupled doublets around δ 6.0-6.2. The B-

ring would show an AA'BB' system (two

doublets) characteristic of a 4'-substituted

phenyl group. Flavan Ring (δ 2.5-5.5): Protons

on the C-ring, including H-2, H-3, and H-4,

would appear in the aliphatic/heterocyclic

region, showing characteristic diastereotopic

splitting.

¹³C-NMR (ppm)

Aromatic Region (δ 95-160): Signals for the 12

carbons of the A- and B-rings, with oxygenated

carbons appearing downfield. Flavan Ring (δ

25-85): Signals for C-2, C-3, and C-4. C-2

(benzylic ether) would be around δ 80, while C-3

and C-4 (bearing hydroxyls) would be in the δ

65-75 range.

Mass Spectrometry Exact Mass: 290.0790 Da. Expected

Fragmentation: Loss of water molecules from

the C-ring hydroxyls is a primary fragmentation

pathway. Retro-Diels-Alder (RDA) fragmentation

of the C-ring is also characteristic of flavonoids,
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yielding fragments corresponding to the A- and

B-rings.

Table 3: Predicted Spectroscopic Data for Leucopelargonidin.

Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and analysis of leucopelargonidin
are provided below. These methodologies are representative and may require optimization

based on the starting material and available instrumentation.

Synthesis of (+)-Leucopelargonidin from (+)-
Aromadendrin
(+)-Leucopelargonidin can be synthesized via the stereospecific reduction of the C4-carbonyl

group of (+)-aromadendrin (also known as (+)-dihydrokaempferol).[1]

Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces

aldehydes and ketones to alcohols. In this protocol, it reduces the ketone at the C-4 position of

the flavanone structure to a hydroxyl group, yielding the flavan-3,4-diol.

Methodology:

Dissolution: Dissolve (+)-aromadendrin in an appropriate solvent such as methanol or a

methanol/water mixture at room temperature.

Reduction: Cool the solution in an ice bath (0-4 °C). Add sodium borohydride (NaBH₄)

portion-wise with continuous stirring. The molar excess of NaBH₄ should be carefully

controlled to prevent over-reduction.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

with a suitable mobile phase (e.g., ethyl acetate:hexane or chloroform:methanol). The

disappearance of the starting material spot and the appearance of a new, more polar spot

indicates reaction completion.

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow,

dropwise addition of dilute acetic acid or hydrochloric acid until the effervescence ceases
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and the pH is slightly acidic.

Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the

aqueous residue multiple times with a solvent in which leucopelargonidin is soluble, such

as ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo. Purify the resulting crude product using column

chromatography on silica gel with a gradient elution system (e.g., hexane to ethyl acetate) to

yield pure (+)-leucopelargonidin.

Characterization: Confirm the structure and purity of the synthesized compound using Mass

Spectrometry and NMR spectroscopy, comparing the data with expected values.
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Diagram 1: Synthesis Workflow for (+)-Leucopelargonidin
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Diagram 1: Synthesis Workflow for (+)-Leucopelargonidin.

Representative Isolation and Analysis by HPLC
Leucopelargonidin is typically isolated from plant matrices and analyzed using High-

Performance Liquid Chromatography (HPLC).

Methodology:

Sample Preparation (Extraction):
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Homogenize fresh or freeze-dried plant material to a fine powder.

Extract the powder with an acidified methanol or acetone solution (e.g., 80% methanol

with 1% formic acid) to ensure the stability of the flavan structure.

Use sonication or maceration to ensure complete extraction.

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the

pellet for exhaustive recovery.

Sample Clean-up (Solid Phase Extraction - SPE):

Condition a C18 SPE cartridge with acidified methanol followed by acidified water.

Load the crude extract onto the cartridge.

Wash the cartridge with acidified water to remove highly polar impurities like sugars and

organic acids.

Elute the flavonoid fraction, including leucopelargonidin, with acidified methanol.

Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent

(e.g., initial mobile phase).

HPLC Analysis:

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: Water with 0.1-1% formic or acetic acid.

Mobile Phase B: Acetonitrile or Methanol with 0.1-1% formic or acetic acid.

Elution Program: A gradient elution is typically used, starting with a high percentage of

Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A

representative gradient might be: 5-30% B over 30 minutes, followed by a wash at 95% B

and re-equilibration.

Flow Rate: 0.8 - 1.0 mL/min.
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Detection:

Diode Array Detector (DAD): Monitor at ~280 nm for the flavan structure.

Mass Spectrometry (MS): For definitive identification, couple the HPLC to an MS

detector (e.g., ESI-qTOF-MS/MS). Monitor for the parent ion (m/z 291.0863 [M+H]⁺)

and its characteristic fragments.

Biological Activity and Signaling Pathways
Leucopelargonidin is a biologically active molecule involved in key plant metabolic pathways

and exhibits antioxidant properties that may influence cellular signaling in mammals.

Role in Flavonoid Metabolism
Leucopelargonidin is a central intermediate in the biosynthesis of several classes of

flavonoids.[1] Two key enzymes act upon it:

Dihydroflavonol 4-Reductase (DFR): In a reverse reaction, DFR can reduce

dihydrokaempferol to produce cis-3,4-leucopelargonidin.[3]

Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of

leucopelargonidin to afzelechin, a flavan-3-ol that serves as a monomer for

proanthocyanidin (condensed tannin) synthesis.[1]
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Diagram 2: Metabolic Fate of Leucopelargonidin
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Diagram 2: Metabolic Fate of Leucopelargonidin.

Antioxidant Mechanisms and Modulation of Signaling
Pathways
Like other flavonoids, leucopelargonidin's antioxidant activity stems from its ability to

scavenge free radicals and chelate metals.[1] This activity is foundational to its potential

modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2-ARE Pathway: The Keap1-Nrf2 pathway is a primary regulator of cellular

antioxidant defenses.[4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and

degradation. Oxidative stress or the presence of electrophilic compounds (including some

flavonoids) disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to
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the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of

cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1

(NQO1).[6][7] Proanthocyanidins and pelargonidin, downstream products of

leucopelargonidin, have been shown to activate this protective pathway.[4][6]
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Diagram 3: Flavonoid-Mediated Nrf2 Activation
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Diagram 3: Flavonoid-Mediated Nrf2 Activation.
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Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that

plays a central role in orchestrating inflammatory responses.[8][9] In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to

the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the

nucleus and activate the expression of inflammatory genes (e.g., cytokines, chemokines).[9]

Numerous flavonoids and proanthocyanidins have been demonstrated to inhibit NF-κB

activation, thereby exerting anti-inflammatory effects.[10][11][12] This inhibition can occur at

multiple steps, including the prevention of IκB degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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